tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate
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Overview
Description
Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a 3-hydroxypropyl chain, which is further substituted with a 5-bromo-2-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzyl bromide and tert-butyl carbamate.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 5-bromo-2-fluorobenzyl bromide with 3-hydroxypropylamine to form 2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropylamine.
Carbamate Formation: The resulting amine is then reacted with tert-butyl chloroformate under basic conditions (e.g., using a base like triethylamine) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be integral to the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., thiols, amines) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base (e.g., sodium hydride).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis:
Biological Studies: The compound can be used in studies to understand the interaction of fluorinated and brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism by which tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{2-[(5-chloro-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate
- tert-butyl N-{2-[(5-bromo-2-chlorophenyl)methyl]-3-hydroxypropyl}carbamate
Uniqueness
Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate is unique due to the specific combination of bromine and fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both halogens can enhance the compound’s lipophilicity and ability to participate in halogen bonding, potentially leading to improved pharmacokinetic properties and target specificity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl N-[2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrFNO3/c1-15(2,3)21-14(20)18-8-10(9-19)6-11-7-12(16)4-5-13(11)17/h4-5,7,10,19H,6,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRGNDLNLGYHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)Br)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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